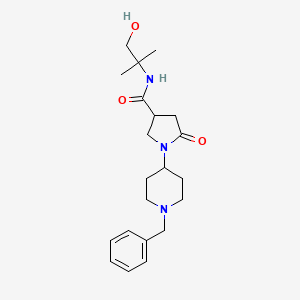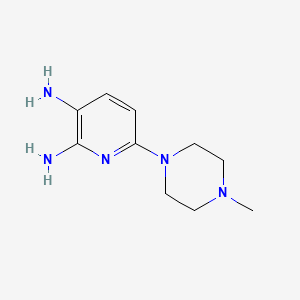
1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-
Vue d'ensemble
Description
1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- is a heterocyclic compound that combines the structural features of pyrazole and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both nitro and methyl groups on the imidazole ring enhances its reactivity and potential for diverse chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- typically involves the reaction of 5-chloro-1-methyl-4-nitro-1H-imidazole with pyrazole derivatives. One common method includes the nucleophilic substitution reaction where the chlorine atom is replaced by the pyrazole moiety under basic conditions. The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction parameters and yield. Catalysts such as palladium or copper may be employed to enhance the reaction efficiency and selectivity. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products:
Reduction: 1-(1-methyl-4-amino-1H-imidazol-5-yl)-1H-pyrazole.
Oxidation: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-pyrazole N-oxide.
Substitution: Various alkylated derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The biological activity of 1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- is primarily due to its ability to interact with enzymes and receptors in the body. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biological targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. These interactions disrupt normal cellular processes, leading to the compound’s antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 1-(1-methyl-4-amino-1H-imidazol-5-yl)-: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
1H-Pyrazole, 1-(1-methyl-4-chloro-1H-imidazol-5-yl)-: Contains a chlorine atom, making it more reactive towards nucleophilic substitution reactions.
1H-Pyrazole, 1-(1-methyl-4-hydroxy-1H-imidazol-5-yl)-: The hydroxy group provides different hydrogen bonding capabilities and reactivity.
Uniqueness: 1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox properties or interactions with biological targets.
This compound’s versatility and unique chemical properties make it a valuable subject of study in various scientific disciplines.
Propriétés
IUPAC Name |
1-methyl-4-nitro-5-pyrazol-1-ylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-10-5-8-6(12(13)14)7(10)11-4-2-3-9-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLSWSURUCZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N2C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560979 | |
| Record name | 1-(1-Methyl-4-nitro-1H-imidazol-5-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127296-23-5 | |
| Record name | 1-(1-Methyl-4-nitro-1H-imidazol-5-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridiine](/img/structure/B3347063.png)






![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B3347107.png)





![3,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3347176.png)
